BRD2 & BRD3 Bromodomain Binding Affinity
In a biotin-labeled protein binding assay conducted at pH 7.4, 6-bromo-N-(2-methoxyethyl)pyridin-2-amine (reported as US9675697, Cpd. No. 25) demonstrated nanomolar binding affinity to the bromodomains of BRD2 and BRD3, with Kd values of 41 nM and 36 nM, respectively [1]. This level of affinity provides a defined benchmark for this scaffold, particularly when contrasted with structurally related aminopyridine analogs that show no measurable effect at concentrations up to 20 µM in AlphaScreen assays [2].
| Evidence Dimension | Binding Affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 41 nM (BRD2 BD1), Kd = 36 nM (BRD2 BD2/BRD3) |
| Comparator Or Baseline | Aminopyridine analogs 13–19: no effect at 10–20 µM |
| Quantified Difference | >240-fold difference in potency threshold |
| Conditions | Biotin-labeled BRD proteins (10 µg/mL) in PBS, pH 7.4, 0.1% BSA, 0.01% Tween-20, immobilized on Super Streptavidin |
Why This Matters
This binding data establishes a potency benchmark for this scaffold, enabling its use as a reference compound or starting point for structure–activity relationship (SAR) studies in bromodomain inhibitor programs.
- [1] BindingDB. BDBM179474: US9675697, Cpd. No. 25. Kd = 41 nM for BRD2 (91-163); Kd = 36 nM for BRD2 (364-436) and BRD3 (51-123). View Source
- [2] PMC Table 2. Structures and activities of aminopyridine analogs 13 to 19. NE: no effect at 10 µM in AlphaScreen assay; †NE: no effect at 20 µM. View Source
